molecular formula C24H18N2O2 B1667518 1-(Phenethylamino)-3H-naphtho[1,2,3-de]quinoline-2,7-dione CAS No. 376382-11-5

1-(Phenethylamino)-3H-naphtho[1,2,3-de]quinoline-2,7-dione

Cat. No. B1667518
CAS RN: 376382-11-5
M. Wt: 366.4 g/mol
InChI Key: XASCINRGTHLHGM-UHFFFAOYSA-N
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Description

“1-(Phenethylamino)-3H-naphtho[1,2,3-de]quinoline-2,7-dione” is a complex organic compound. It’s a derivative of quinoline, which is a nitrogen-based heterocyclic aromatic compound . Quinoline is a weak tertiary base that forms salts with acids and exhibits reactions similar to benzene and pyridine .


Synthesis Analysis

The synthesis of such compounds often involves multicomponent reactions. For instance, a method has been devised to synthesize 1-(phenylsulfanyl/phenoxy)-3H-naphtho[1,2,3-de]quinoline-2,7-dione analogs in high yield for the first time by condensation of 2-bromo-N-(9,10-dixo-dihydro-anthracen-1-yl)-acetamide with benzenethiol/phenol using potassium carbonate .


Molecular Structure Analysis

Quinoline, the parent structure of the compound , has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety . It exhibits chemical reactivity similar to the benzene and pyridine ring system as it undergoes nucleophilic and electrophilic substitution reactions .


Chemical Reactions Analysis

Quinoline, the base structure of the compound, exhibits chemical reactivity similar to the benzene and pyridine ring system as it undergoes nucleophilic and electrophilic substitution reactions .


Physical And Chemical Properties Analysis

Quinoline is a weak tertiary base that forms salts with acids and exhibits reactions similar to benzene and pyridine . It has a molecular formula of C9H7N .

Future Directions

The unique biological activity of quinoline derivatives has made these compounds privileged targets in recent medicinal studies . Therefore, further investigation into the synthesis and biological activities of “1-(Phenethylamino)-3H-naphtho[1,2,3-de]quinoline-2,7-dione” and similar compounds could yield promising results.

properties

IUPAC Name

16-(2-phenylethylamino)-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9(17),10,12-heptaene-8,15-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18N2O2/c27-23-17-10-5-4-9-16(17)21-20-18(23)11-6-12-19(20)26-24(28)22(21)25-14-13-15-7-2-1-3-8-15/h1-12,25H,13-14H2,(H,26,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XASCINRGTHLHGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC2=C3C4=CC=CC=C4C(=O)C5=C3C(=CC=C5)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90360120
Record name BAS 05532738
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90360120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Phenethylamino)-3H-naphtho[1,2,3-de]quinoline-2,7-dione

CAS RN

376382-11-5
Record name BAS 05532738
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90360120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Phenethylamino-3H-naphtho[1,2,3-de]quinoline-2,7-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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